molecular formula C19H22N2O2 B5985887 N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-methylbenzamide

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-methylbenzamide

Número de catálogo: B5985887
Peso molecular: 310.4 g/mol
Clave InChI: LOMFEDFYRVYTFX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-methylbenzamide, also known as Dabrafenib, is a selective inhibitor of the BRAF V600E mutation, which is a common driver mutation in melanoma. Dabrafenib is a promising drug in the treatment of melanoma and is currently being studied for its potential in other cancers as well.

Mecanismo De Acción

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-methylbenzamide inhibits the BRAF V600E mutation, which is a common driver mutation in melanoma. The mutation leads to the activation of the MAPK/ERK pathway, which promotes cell growth and survival. This compound binds to the mutated BRAF protein, preventing its activation and inhibiting the MAPK/ERK pathway. This leads to a decrease in cell growth and survival, ultimately resulting in tumor shrinkage.
Biochemical and physiological effects:
This compound has been shown to have a significant impact on the MAPK/ERK pathway, leading to a decrease in cell growth and survival. This results in tumor shrinkage and improved overall survival rates in patients with BRAF V600E mutation-positive melanoma. This compound has also been shown to have some off-target effects, including inhibition of other kinases such as CRAF and wild-type BRAF.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-methylbenzamide is a potent and selective inhibitor of the BRAF V600E mutation, making it a valuable tool for studying the role of this mutation in cancer. However, its selectivity means that it may not be effective in cancers without this specific mutation. Additionally, this compound has some off-target effects, which may complicate the interpretation of experimental results.

Direcciones Futuras

There are several future directions for research on N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-methylbenzamide. One area of interest is in combination therapy with other targeted therapies or immunotherapies. This compound has shown promising results in combination with trametinib, another inhibitor of the MAPK/ERK pathway. Additionally, there is interest in exploring the potential of this compound in other cancers beyond melanoma, particularly those with mutations in the MAPK/ERK pathway. Finally, there is interest in further understanding the off-target effects of this compound and their potential impact on its clinical efficacy.

Métodos De Síntesis

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-methylbenzamide can be synthesized through a multistep process starting with 3-methylbenzoic acid. The acid is converted to an acid chloride, which is then reacted with 4-(3-dimethylamino-3-oxopropyl)aniline to form the amide bond. The resulting compound is then subjected to several purification steps to obtain pure this compound.

Aplicaciones Científicas De Investigación

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-methylbenzamide has been extensively studied in preclinical and clinical trials for its potential in the treatment of melanoma. It has shown promising results in shrinking tumors and improving overall survival rates in patients with BRAF V600E mutation-positive melanoma. This compound is also being studied for its potential in other cancers, including thyroid cancer and non-small cell lung cancer.

Propiedades

IUPAC Name

N-[4-[3-(dimethylamino)-3-oxopropyl]phenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-14-5-4-6-16(13-14)19(23)20-17-10-7-15(8-11-17)9-12-18(22)21(2)3/h4-8,10-11,13H,9,12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMFEDFYRVYTFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)CCC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.